Zeranol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Animal Growth Promotion:

Historically, zeranol was used as a growth promoter in cattle. Studies have shown that zeranol administration can increase muscle mass and improve feed efficiency in cattle []. However, due to concerns about potential human health risks associated with zeranol residues in meat, its use as a growth promoter has been banned in many countries, including the European Union and the United States.

Endocrine Disruption Research:

Zeranol's estrogenic activity makes it a valuable tool for studying endocrine disruption, a phenomenon where chemicals interfere with the body's hormonal system. Researchers use zeranol to investigate its effects on various aspects of animal physiology, including reproductive function, bone development, and metabolism [].

Cancer Research:

Some studies have explored the potential use of zeranol as an anti-cancer agent. Zeranol's ability to bind to estrogen receptors has led to research investigating its effects on the growth and development of certain estrogen-dependent cancers, such as breast cancer []. However, further research is needed to determine the efficacy and safety of zeranol in cancer treatment.

Environmental Monitoring:

Zeranol can be unintentionally released into the environment through manure from treated animals. Scientific research investigates the presence and persistence of zeranol in environmental samples such as soil and water to assess potential environmental impacts [].

Zeranol is a non-steroidal estrogen agonist and a mycotoxin primarily derived from fungi in the Fusarium family. It is often found as a contaminant in fungus-infected crops. Structurally, zeranol is classified as a macrolide and has a chemical formula of C₁₈H₂₆O₅, with a molecular weight of approximately 322.401 g/mol. It is known to be 3 to 4 times more potent as an estrogen agonist than its closely related compound, zearalenone .

- The safety of zeranol as a growth promoter in livestock is a subject of ongoing research and debate.

- Studies suggest low acute toxicity, but potential long-term effects require further investigation.

Zeranol exhibits estrogenic activity by binding to estrogen receptors, although its affinity is lower than that of estradiol (the primary natural estrogen). This binding induces physiological effects similar to those of estradiol, including impacts on cellular proliferation and differentiation in target tissues. Long-term studies have shown that zeranol can act as a weak estrogen in various animal models, including mice, rats, dogs, and monkeys . Notably, no hormonal effect levels were established for male cynomolgus monkeys even at high doses .

Zeranol can be synthesized through various methods, typically involving the fermentation of specific strains of Fusarium fungi that produce the compound as a secondary metabolite. Chemical synthesis routes may also exist but are less commonly documented. The compound can be extracted from infected crops or produced via biotechnological methods .

Zeranol is primarily used in veterinary medicine as a growth promoter for livestock due to its estrogenic properties. It has been approved for use in some countries but is subject to regulations due to its potential effects on human health through food consumption. Additionally, research into its potential therapeutic applications continues, particularly concerning its role as an estrogen agonist in hormone replacement therapies .

Studies have indicated that zeranol can interact with various biological systems. For instance, it has been shown to increase the absorption of copper, leading to elevated serum concentrations that could exacerbate adverse effects . The compound's interaction with nuclear hormone receptors plays a crucial role in mediating its biological effects, influencing gene expression related to cellular growth and differentiation .

Zeranol shares structural and functional similarities with several other compounds, particularly those within the class of mycotoxins and synthetic estrogens. Below are some notable compounds for comparison:

| Compound | Structure Type | Estrogenic Activity | Source |

|---|---|---|---|

| Zearalenone | Mycotoxin | High | Fusarium fungi |

| Diethylstilbestrol | Synthetic estrogen | Very High | Synthetic |

| Estradiol | Natural estrogen | Very High | Human ovaries |

| Genistein | Isoflavonoid | Moderate | Soybeans |

Uniqueness of Zeranol:

- Potency: Zeranol is notably more potent than zearalenone but less than estradiol.

- Source: It is specifically derived from Fusarium fungi, distinguishing it from synthetic estrogens.

- Regulatory Status: Its use as a veterinary drug is regulated differently compared to fully synthetic estrogens like diethylstilbestrol.

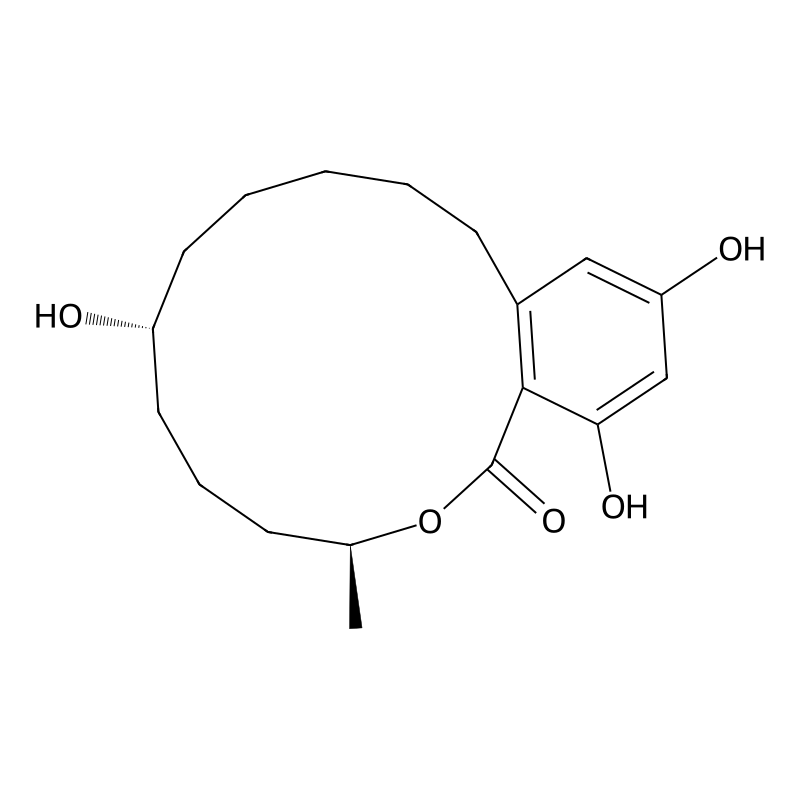

Zeranol possesses the molecular formula C₁₈H₂₆O₅ with a molecular weight of 322.4 grams per mole [1] [2] [4] [5]. The compound is registered under CAS number 26538-44-3 and has been assigned the IUPAC name (3S,7R)-3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one [2] [4] [5]. This systematic nomenclature reflects the compound's complex macrocyclic structure with specific stereochemical configurations.

The compound's InChI key is DWTTZBARDOXEAM-UHFFFAOYSA-N, and its SMILES representation is C[C@H]1CCCC@@HCCCCCC2=CC(O)=CC(O)=C2C(=O)O1 [2] [4] [5]. These structural identifiers provide unique digital fingerprints that facilitate database searches and computational analysis.

Structural Architecture

Zeranol exhibits a distinctive 18-membered macrocyclic lactone structure integrated with a benzene ring system [2] [4] [3]. The macrocycle is formed through a lactone bond connecting the carboxylic acid functionality of the aromatic ring to a hydroxyl group on the aliphatic chain. This creates a large ring system that encompasses both aromatic and aliphatic components.

The aromatic portion consists of a substituted benzene ring bearing hydroxyl groups at positions 14 and 16, while the aliphatic chain contains a hydroxyl group at position 7 and a methyl substituent at position 3 [2] [4] [6]. The stereochemical configuration is specifically defined as (3S,7R), indicating the absolute configuration at the two chiral centers present in the molecule [2] [4] [6].

Stereochemical Configuration

The compound possesses two stereogenic centers that establish its three-dimensional structure [2] [4] [6]. The stereochemical designation (3S,7R) indicates that the carbon at position 3 has an S-configuration, while the carbon at position 7 has an R-configuration according to the Cahn-Ingold-Prelog priority rules. This specific stereochemical arrangement is crucial for the compound's biological activity and contributes to its optical activity properties.

Physical Properties

Zeranol exhibits characteristic physical properties that reflect its molecular structure. The compound has a melting point range of 182-184°C [1] [2], indicating substantial intermolecular interactions likely due to hydrogen bonding between hydroxyl groups. The estimated boiling point is 381.01°C, although this value represents a rough calculation [1].

The compound demonstrates positive optical rotation with a specific rotation of α[D] +46.3° when measured at a concentration of 1.0 g/100 mL in methanol [1]. This dextrorotatory behavior confirms the compound's chiral nature and provides a means for stereochemical identification and purity assessment.

The estimated density of zeranol is 1.0919 g/cm³, while the estimated refractive index is 1.6120 [1]. These values suggest a relatively compact molecular packing and significant polarizability, consistent with the presence of aromatic and hydroxyl functionalities.

Solubility Characteristics

The solubility profile of zeranol reflects its amphiphilic nature, combining hydrophobic and hydrophilic structural elements. The compound is insoluble in water [7] [8], which is attributed to the large hydrophobic macrocyclic framework that overwhelms the hydrophilic contributions from the hydroxyl groups.

However, zeranol demonstrates good solubility in organic solvents including dimethylformamide, dimethyl sulfoxide, ethanol, and methanol [1]. This selective solubility pattern is characteristic of organic compounds with mixed polarity and facilitates its use in various analytical and synthetic applications.

Acid-Base Properties

The predicted pKa value for zeranol is 8.08±0.60 [1], indicating that the compound behaves as a weak acid under physiological conditions. This acidity is primarily attributed to the phenolic hydroxyl groups present on the benzene ring, which can undergo deprotonation at elevated pH values. The relatively high pKa value suggests that zeranol remains predominantly protonated under normal biological conditions.

Lipophilicity

The partition coefficient (log P) for zeranol has been experimentally determined as 3.13, with calculated values of 3.291 [8] [9]. This positive log P value indicates favorable partitioning into lipophilic environments, which is consistent with the compound's ability to interact with biological membranes and accumulate in fatty tissues. The moderate lipophilicity facilitates the compound's bioavailability while maintaining sufficient aqueous solubility for biological transport.

Molecular Geometry and Bonding

The molecular geometry of zeranol is characterized by the 18-membered macrocyclic lactone ring system integrated with the benzene ring [2] [4] [3]. The macrocycle adopts a flexible conformation that can accommodate various spatial arrangements while maintaining the essential structural features required for biological activity.

The compound contains typical organic bond lengths and angles, with aliphatic C-C bonds approximating 1.54 Å, C-O bonds around 1.43 Å, and the lactone C=O bond at approximately 1.23 Å. The bond angles follow standard tetrahedral geometry for sp³ hybridized carbons (approximately 109.5°) and maintain aromatic planarity in the benzene ring system.

Electronic Structure

Zeranol possesses a conjugated aromatic system that contributes to its electronic properties [10]. The compound exhibits characteristic molecular orbitals distributed across both aromatic and aliphatic regions, with the highest occupied molecular orbital and lowest unoccupied molecular orbital playing crucial roles in determining its chemical reactivity and spectroscopic properties [10].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (58.21%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (58.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (56.72%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (41.79%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (98.51%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H372 (41.79%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

3-Mercapto-1-propanesulfonic_acid

Use Classification

Veterinary Drug -> GROWTH_PROMOTER; -> JECFA Functional Classes

General Manufacturing Information

Dates

2: Zhong S, Liu S, Chen S, Lin H, Wang W, Qin X. Zeranol stimulates proliferation and aromatase activation in human breast preadipocytes. Mol Med Rep. 2016 Jul;14(1):1014-1018. doi: 10.3892/mmr.2016.5293. Epub 2016 May 18. PubMed PMID: 27220457.

3: Bircher S, Card ML, Zhai G, Chin YP, Schnoor JL. Sorption, uptake, and biotransformation of 17β-estradiol, 17α-ethinylestradiol, zeranol, and trenbolone acetate by hybrid poplar. Environ Toxicol Chem. 2015 Dec;34(12):2906-13. doi: 10.1002/etc.3166. Epub 2015 Oct 30. PubMed PMID: 26184466.

4: Nakamura U, Rudolf FO, Pandey K, Kadokawa H. The non-steroidal mycoestrogen zeranol suppresses luteinizing hormone secretion from the anterior pituitary of cattle via the estradiol receptor GPR30 in a rapid, non-genomic manner. Anim Reprod Sci. 2015 May;156:118-27. doi: 10.1016/j.anireprosci.2015.03.009. Epub 2015 Mar 21. PubMed PMID: 25824341.

5: Yunin MA, Metalnikov PS, Komarov AA, Panin AN. Development of a rapid method for the analysis of trenbolone, nortestosterone, and zeranol in bovine liver using liquid chromatography tandem mass spectrometry. Anal Bioanal Chem. 2015 Jun;407(15):4363-71. doi: 10.1007/s00216-014-8346-y. Epub 2014 Dec 2. PubMed PMID: 25450054.

6: Echarte JM, Fernández DC, Chiacchio CA, Torres Leedham VM. Comparison of a Validated LC/MS/MS Method with a Validated GC/MS Method for the Analysis of Zeranol and its Related Mycotoxin Residues in Bovine Urine Samples Collected During Argentina's Residue Monitoring Control Program (2005-2012). J AOAC Int. 2014 Sep-Oct;97(5):1470-5. doi: 10.5740/jaoacint.13-283. PubMed PMID: 25903002.

7: Regiart M, Pereira SV, Spotorno VG, Bertolino FA, Raba J. Food safety control of zeranol through voltammetric immunosensing on Au-Pt bimetallic nanoparticle surfaces. Analyst. 2014 Sep 21;139(18):4702-9. doi: 10.1039/c4an00686k. PubMed PMID: 25057514.

8: Haiyang J, Wenjun W, Jinghui Z, Xiaoqi T, Jiancheng L, Xi X, Kai W, Fei X, Zhaopeng W, Min C, Xiangmei L, Xiaoping W, Shien W, Shuangyang D. Determination of zeranol and its metabolites in bovine muscle and liver by a chemiluminescence enzyme immunoassay: compared to an ultraperformance liquid chromatography tandem mass spectroscopy method. Luminescence. 2014 Jun;29(4):393-400. doi: 10.1002/bio.2559. Epub 2013 Aug 12. PubMed PMID: 23934682.

9: Wang Y, Li L, Wang CC, Leung LK. Effect of zeranol on expression of apoptotic and cell cycle proteins in murine placentae. Toxicology. 2013 Dec 6;314(1):148-54. doi: 10.1016/j.tox.2013.09.011. Epub 2013 Oct 8. PubMed PMID: 24120472.

10: Han H, Kim B, Lee SG, Kim J. An optimised method for the accurate determination of zeranol and diethylstilbestrol in animal tissues using isotope dilution-liquid chromatography/mass spectrometry. Food Chem. 2013 Sep 1;140(1-2):44-51. doi: 10.1016/j.foodchem.2013.02.070. Epub 2013 Feb 27. PubMed PMID: 23578613.

11: Wang Y, Tan W, Leung LK. Zeranol upregulates corticotropin releasing hormone expression in the placental cell line JEG-3. Toxicol Lett. 2013 Jun 7;219(3):218-22. doi: 10.1016/j.toxlet.2013.03.016. Epub 2013 Mar 26. PubMed PMID: 23538034.

12: Feng R, Zhang Y, Yu H, Wu D, Ma H, Zhu B, Xu C, Li H, Du B, Wei Q. Nanoporous PtCo-based ultrasensitive enzyme-free immunosensor for zeranol detection. Biosens Bioelectron. 2013 Apr 15;42:367-72. doi: 10.1016/j.bios.2012.10.031. Epub 2012 Oct 17. PubMed PMID: 23211452.

13: Eckerman SR, Lardy GP, Thompson MM, Van Emon ML, Neville BW, Berg PT, Schauer CS. Effects of increasing dosages of zeranol implants on lamb growth, carcass characteristics, blood hormones, and nitrogen metabolism. J Anim Sci. 2013 Feb;91(2):986-94. doi: 10.2527/jas.2011-4818. Epub 2012 Dec 10. PubMed PMID: 23230124.

14: Feng R, Zhang Y, Li H, Wu D, Xin X, Zhang S, Yu H, Wei Q, Du B. Ultrasensitive electrochemical immunosensor for zeranol detection based on signal amplification strategy of nanoporous gold films and nano-montmorillonite as labels. Anal Chim Acta. 2013 Jan 3;758:72-9. doi: 10.1016/j.aca.2012.11.009. Epub 2012 Nov 16. PubMed PMID: 23245898.

15: Matraszek-Zuchowska I, Wozniak B, Zmudzki J. Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(6):987-94. doi: 10.1080/19440049.2013.787656. Epub 2013 May 24. PubMed PMID: 23705928.

16: Shidaifat F, Kulp SK, Lin YC. Zeranol induces deleterious effects on the testes and the prostate gland of mature rats. Endocr Res. 2013;38(4):232-41. doi: 10.3109/07435800.2013.774410. Epub 2013 Mar 15. PubMed PMID: 23496416.

17: Valenzuela-Grijalva NV, González-Rios H, Islava TY, Valenzuela M, Torrescano G, Camou JP, Núñez-González FA. Changes in intramuscular fat, fatty acid profile and cholesterol content induced by zeranol implantation strategy in hair lambs. J Sci Food Agric. 2012 May;92(7):1362-7. doi: 10.1002/jsfa.4707. Epub 2011 Dec 5. PubMed PMID: 22143996.

18: Fleck SC, Hildebrand AA, Pfeiffer E, Metzler M. Catechol metabolites of zeranol and 17β-estradiol: a comparative in vitro study on the induction of oxidative DNA damage and methylation by catechol-O-methyltransferase. Toxicol Lett. 2012 Apr 5;210(1):9-14. doi: 10.1016/j.toxlet.2012.01.010. Epub 2012 Jan 20. PubMed PMID: 22285433.

19: Hsieh HY, Shyu CL, Liao CW, Lee RJ, Lee MR, Vickroy TW, Chou CC. Liquid chromatography incorporating ultraviolet and electrochemical analyses for dual detection of zeranol and zearalenone metabolites in mouldy grains. J Sci Food Agric. 2012 Apr;92(6):1230-7. doi: 10.1002/jsfa.4687. Epub 2011 Oct 19. PubMed PMID: 22012692.

20: Thevis M, Fusshöller G, Schänzer W. Zeranol: doping offence or mycotoxin? A case-related study. Drug Test Anal. 2011 Nov-Dec;3(11-12):777-83. doi: 10.1002/dta.352. Epub 2011 Nov 17. PubMed PMID: 22095651.